N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl groups attached to the benzothiazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Reduction: The compound can also undergo reduction reactions, especially at the carbonyl group of the benzamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzothiazole ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its pharmacological properties are being investigated to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Comparison: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the 2-methyl group in the benzamide moiety may enhance its binding affinity to certain biological targets, leading to improved pharmacological activity.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-8-12(3)15-14(9-10)18-17(21-15)19-16(20)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDZOPBKAFGTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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